

PNU-200579 Receptor Binding Assay: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: PNU-200579

Cat. No.: B1678929

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Introduction

PNU-200579, also identified in scientific literature as PNU-99194A, is a chemical compound that has garnered interest within the neuroscience and pharmacology communities for its selective interaction with dopamine receptors. Primarily recognized as a potent dopamine D3 receptor antagonist, it also exhibits affinity for the D2 receptor subtype. Understanding the binding characteristics of **PNU-200579** is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents targeting dopaminergic pathways. This document provides a detailed application note and protocol for a receptor binding assay to characterize the interaction of **PNU-200579** with dopamine D2 and D3 receptors.

Data Presentation: Binding Affinity of PNU-200579

The following table summarizes the available quantitative data on the binding affinity of **PNU-200579** (as PNU-99194A) for the dopamine D3 receptor. It is important to note that direct radioligand displacement binding assay data providing a K_i value is not readily available in the public domain. The presented IC_{50} value is derived from a functional assay measuring the inhibition of arachidonic acid release in CHO cells transfected with the dopamine D3 receptor.

Compound	Receptor	Assay Type	Cell Line	Radioligand	IC50 (nM)	Reference
PNU-99194A	Dopamine D3	Functional Assay (Arachidonic Acid Release)	CHO	Not Applicable	1.9	[1]

Note: This table will be updated as more direct binding affinity data (K_i values) for **PNU-200579** becomes available.

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of **PNU-200579** for dopamine D2 and D3 receptors. This protocol is based on established methods for dopamine receptor binding assays.

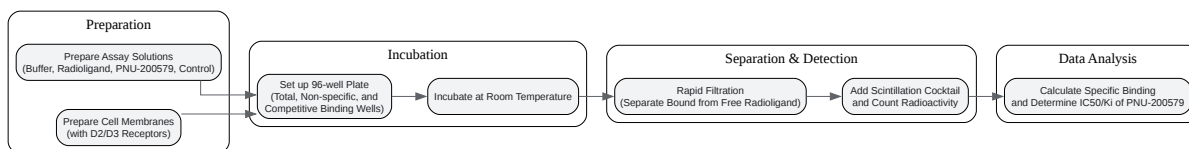
1. Materials and Reagents

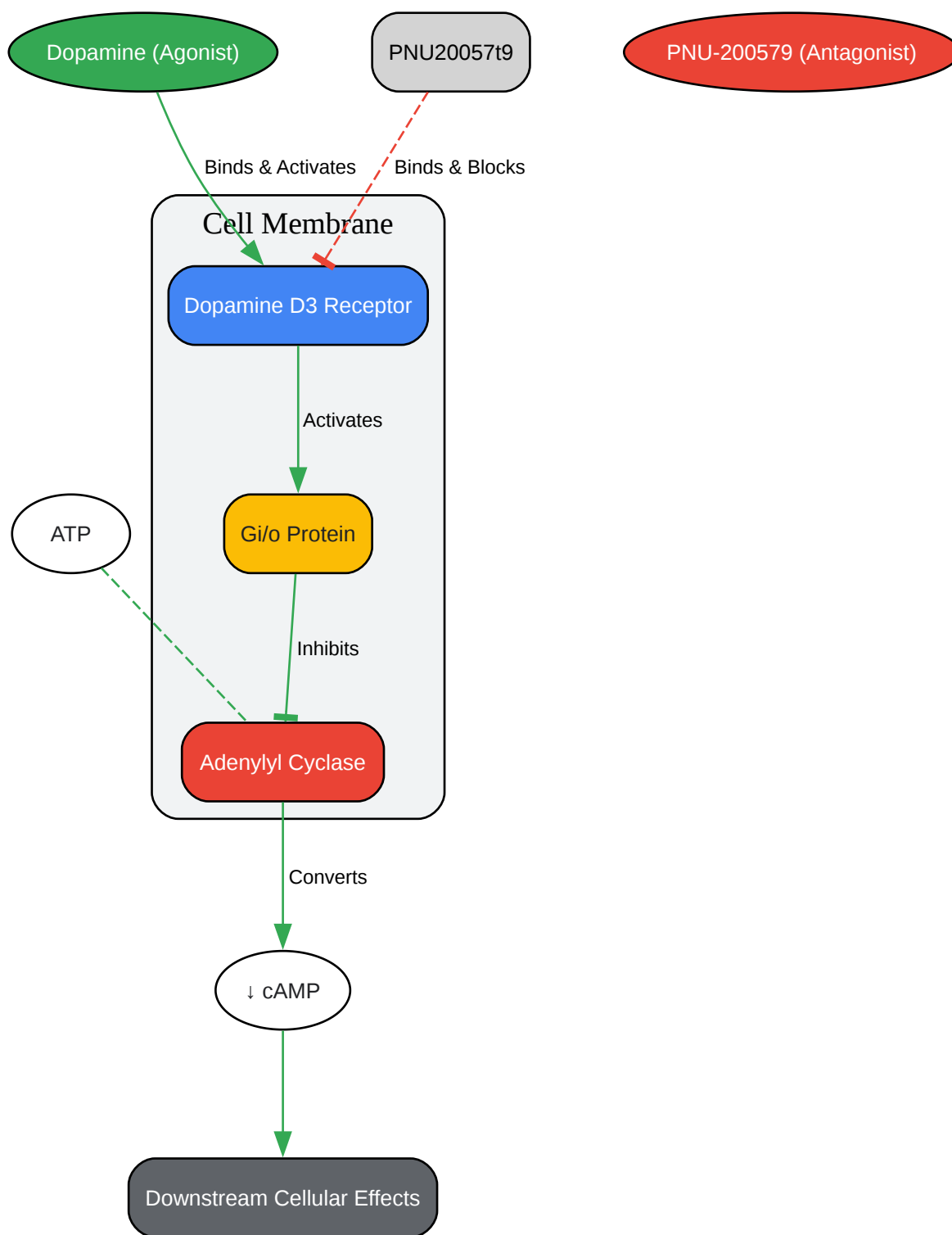
- Receptor Source: Cell membranes from Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with human dopamine D2 or D3 receptors.
- Radioligand: [³H]-Spiperone, a commonly used radiolabeled antagonist for D2-like receptors.
- Test Compound: **PNU-200579** (or PNU-99194A).
- Non-specific Binding Control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
- Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with your scintillation counter.

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
- 96-well Plates: For sample incubation.
- Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow

The following diagram illustrates the key steps in the **PNU-200579** receptor binding assay.





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References

- 1. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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